Hdac6-IN-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hdac6-IN-3 is a selective inhibitor of histone deacetylase 6 (HDAC6), an enzyme predominantly found in the cytoplasm. HDAC6 plays a crucial role in various biological processes, including the deacetylation of non-histone proteins such as α-tubulin, heat shock protein 90 (HSP90), and cortactin. Inhibition of HDAC6 has shown potential in treating a range of diseases, including cancer, neurodegenerative disorders, and inflammatory diseases .
Preparation Methods
The synthesis of Hdac6-IN-3 involves several steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Formation of the core structure: The synthesis begins with the preparation of a core structure, often involving the reaction of an aromatic amine with a suitable electrophile.
Functional group modifications: The core structure is then modified by introducing various functional groups through reactions such as alkylation, acylation, or sulfonation.
Final coupling reactions: The final step involves coupling the modified core structure with a specific ligand that enhances the selectivity and potency of the inhibitor.
Industrial production methods for this compound typically involve optimizing these synthetic routes to achieve high yields and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.
Chemical Reactions Analysis
Hdac6-IN-3 undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions of this compound can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used but generally include modified versions of the original compound with different functional groups.
Scientific Research Applications
Hdac6-IN-3 has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a tool compound to study the role of HDAC6 in various chemical processes and to develop new synthetic methodologies.
Biology: In biological research, this compound is employed to investigate the function of HDAC6 in cellular processes such as protein degradation, cell motility, and immune response.
Medicine: this compound has shown promise in preclinical studies for the treatment of cancer, neurodegenerative diseases, and inflammatory disorders. It is being explored as a potential therapeutic agent in clinical trials.
Mechanism of Action
Hdac6-IN-3 exerts its effects by selectively inhibiting the deacetylase activity of HDAC6. This inhibition leads to the accumulation of acetylated α-tubulin and other non-histone proteins, which in turn affects various cellular processes. The molecular targets of this compound include HDAC6 itself and its associated protein complexes. The pathways involved in its mechanism of action include the regulation of protein degradation, modulation of cell motility, and alteration of immune responses .
Comparison with Similar Compounds
Hdac6-IN-3 is unique among HDAC6 inhibitors due to its high selectivity and potency. Similar compounds include:
Vorinostat: A pan-HDAC inhibitor with less selectivity for HDAC6.
Ricolinostat: A selective HDAC6 inhibitor with a different chemical structure.
Tubastatin A: Another selective HDAC6 inhibitor with a distinct mechanism of action.
Compared to these compounds, this compound offers improved selectivity for HDAC6, reducing off-target effects and enhancing therapeutic potential.
Properties
Molecular Formula |
C19H27N3O3 |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N'-hydroxy-N-[3-[[methyl(prop-2-ynyl)amino]methyl]phenyl]octanediamide |
InChI |
InChI=1S/C19H27N3O3/c1-3-13-22(2)15-16-9-8-10-17(14-16)20-18(23)11-6-4-5-7-12-19(24)21-25/h1,8-10,14,25H,4-7,11-13,15H2,2H3,(H,20,23)(H,21,24) |
InChI Key |
FQVRLKIMFQKGHF-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC#C)CC1=CC(=CC=C1)NC(=O)CCCCCCC(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.